molecular formula C16H22N2O4 B4305591 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide

Cat. No.: B4305591
M. Wt: 306.36 g/mol
InChI Key: UXOFBIJFHSXZIN-UHFFFAOYSA-N
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Description

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers.

Properties

IUPAC Name

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-5-7-12(8-6-11)17-13(19)9-10-18-14(20)22-15(2,3)16(18,4)21/h5-8,21H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFBIJFHSXZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)OC(C2(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-methylphenylamine with a suitable oxazolidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The oxazolidine ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of different heterocyclic structures.

  • Substitution: : Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide

  • 4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone

Uniqueness

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide is unique due to its specific structural features, such as the presence of the oxazolidine ring and the hydroxyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)propanamide

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